3-(4-methylsulfonylphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGUTUQZASAGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602468 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-42-3 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies
Established Synthetic Pathways for 3-(4-Methylsulfonylphenyl)phenol
Established methods for the synthesis of diaryl sulfones often involve the oxidation of diaryl sulfides or the Friedel-Crafts sulfonylation of an aromatic ring.
One plausible and established route to this compound involves a multi-step sequence starting from readily available precursors. A common strategy is the oxidation of the corresponding thioether. For instance, the synthesis could commence with the coupling of 3-mercaptophenol and a suitable 4-halophenyl methyl sulfide (B99878) derivative, followed by oxidation of the resulting sulfide to the sulfone.
Alternatively, a Friedel-Crafts type reaction could be employed. This would involve the reaction of a sulfonic acid or sulfonyl chloride with a phenol (B47542) derivative. However, controlling the regioselectivity to obtain the desired meta-substituted product can be challenging due to the directing effects of the hydroxyl group.
A well-documented method for a related isomer, 4-(methylsulfonyl)phenol (B50025), involves the oxidation of 4-(methylthio)phenol (B156131) using an oxidizing agent like sodium periodate. A similar approach could theoretically be adapted for the synthesis of the 3-isomer, starting from 3-(methylthio)phenol.
Novel Synthetic Approaches and Route Optimization Strategies
Modern synthetic chemistry offers more efficient and selective methods for the construction of biaryl compounds, which can be adapted for the synthesis of this compound. These often involve transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. mdpi.comorganic-chemistry.org
A likely synthetic route using a Suzuki-Miyaura coupling would involve the reaction of a boronic acid derivative with an aryl halide. For the synthesis of this compound, two primary disconnection approaches are possible:
Approach A: Coupling of 3-hydroxyphenylboronic acid with 1-halo-4-(methylsulfonyl)benzene.
Approach B: Coupling of (4-methylsulfonylphenyl)boronic acid with a 3-halophenol.
The choice of reactants would depend on the availability and reactivity of the starting materials. The general conditions for such a reaction would involve a palladium catalyst, a suitable ligand, and a base. nih.govnih.govrsc.org
The Buchwald-Hartwig amination is another relevant palladium-catalyzed reaction, though it is primarily used for C-N bond formation. organic-chemistry.orgorganic-chemistry.orgcommonorganicchemistry.comnih.govnih.gov However, related palladium-catalyzed C-S coupling reactions could also be envisioned for the synthesis of the precursor thioether.
The following table summarizes a potential Suzuki-Miyaura coupling approach:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent |
| 3-Hydroxyphenylboronic acid | 1-Bromo-4-(methylsulfonyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |
| (4-Methylsulfonylphenyl)boronic acid | 3-Bromophenol | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water |
Nucleophilic aromatic substitution (SNAr) offers another viable pathway for the synthesis of this compound. wikipedia.orgyoutube.comlibretexts.org This reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. wikipedia.org The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack.
A potential SNAr strategy would involve the reaction of a 3-halophenol with a salt of 4-(methylsulfonyl)phenol or the reaction of 3-mercaptophenol followed by oxidation. The presence of the strongly electron-withdrawing sulfone group facilitates the attack of the phenoxide nucleophile. osti.gov
The reaction conditions for SNAr typically involve a strong base to deprotonate the phenol, creating a more potent nucleophile, and a polar aprotic solvent.
For the parent compound, this compound, there are no stereocenters, and therefore, stereoselective synthesis is not a primary concern. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent on either of the phenyl rings or on the sulfone group, then stereoselective methods would become crucial. Asymmetric synthesis could be achieved through the use of chiral catalysts in the cross-coupling reactions or by employing chiral starting materials.
Derivatization Strategies for Synthetic Modification
The phenolic hydroxyl group and the aromatic rings of this compound offer multiple sites for derivatization, allowing for the synthesis of a variety of related compounds with potentially different properties. researchgate.netnih.govnih.govrsc.org
The hydroxyl group can undergo a range of reactions, including:
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
O-Arylation: Coupling with aryl halides to form diaryl ethers.
The aromatic rings can be modified through electrophilic aromatic substitution reactions, such as:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the rings.
Nitration: Introduction of a nitro group (-NO₂).
Alkylation/Acylation: Introduction of alkyl or acyl groups via Friedel-Crafts reactions.
The following table provides examples of derivatization reactions:
| Reaction Type | Reagent | Product Type |
| Etherification | Methyl iodide, K₂CO₃ | Methoxy derivative |
| Esterification | Acetyl chloride, Pyridine | Acetate ester derivative |
| Bromination | N-Bromosuccinimide | Bromo-substituted derivative |
Structure Activity Relationship Sar Investigations
Qualitative Structure-Activity Correlations of 3-(4-Methylsulfonylphenyl)phenol Analogues
Qualitative SAR studies on analogs of this compound have provided valuable insights into the structural requirements for potent biological activity. These studies typically involve synthesizing a series of related compounds and evaluating their effects in biological assays.
Studies on other phenolic compounds have also demonstrated the critical role of substituent positioning on the aromatic ring. For example, in a series of 4-(m-OH phenyl) piperidines, the conformation of the phenyl group (axial versus equatorial) was found to determine whether the compound acted as an agonist or antagonist at opioid receptors. nih.gov This highlights the sensitivity of biological activity to subtle changes in molecular geometry, a principle that also applies to this compound analogs.
Furthermore, the nature and position of substituents on the phenolic ring can significantly impact activity. For example, in a study of fenarimol (B1672338) analogues, insights into the optimal substituents for the core ring structures were gleaned to enhance in vivo activity. chemrxiv.org Similarly, for derivatives of 4-phenyl-1H-1,2,3-triazole, ortho-substituted aniline (B41778) derivatives were found to be more effective than meta- and para-substituted ones, and the presence of a fluorine atom was beneficial for antiviral activity. nih.gov These findings underscore the importance of systematic exploration of substituent effects in optimizing the biological activity of phenol-containing compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a more quantitative understanding of the structure-activity relationship by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors.
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized into several classes:
Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rotatable bonds. nih.govnih.gov
Topological descriptors (2D): These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical descriptors (3D): These are calculated from the 3D coordinates of the molecule and include information about its volume and surface area. researchgate.net
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment. nih.gov
Information indices: These are calculated based on the information content of the molecular structure. nih.gov
For a set of COX-2 inhibitors, descriptors such as Ss (sum of s-bond contributions), SCBO (sum of C-bond orders), RBN (number of rotatable bonds), nN (number of nitrogen atoms), SIC0 (structural information content), IC1 (information content index), and H-055 (an atom-centered fragment) were found to be significant. nih.gov In another study on dihydropyridine (B1217469) and hydroquinoline derivatives as COX-2 inhibitors, descriptors like BEHm6 (highest eigenvalue n. 6 of Burden matrix/weighted by atomic masses), Mor03u (signal 03/unweighted), and IVDE (Mean information content on the vertex degree equality) showed a correlation with inhibitory activity. nih.gov
Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity (e.g., IC₅₀ or pIC₅₀ values). Multiple Linear Regression (MLR) is a commonly used technique for this purpose. nih.govresearchgate.net The quality and predictive power of the QSAR model are assessed using various statistical parameters:
Correlation coefficient (R²): This measures the goodness of fit of the model. A value closer to 1 indicates a better fit. nih.govnih.gov
Cross-validated correlation coefficient (Q² or r(cv)²): This is a measure of the model's internal predictive ability, often determined by the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally considered indicative of a robust model. nih.govnih.govnih.gov
Standard error of estimation (SEE): This indicates the absolute error of the model. nih.gov
F-statistic: This represents the statistical significance of the regression model. nih.gov
For example, a QSAR study on COX-2 inhibitors yielded a model with a high correlation coefficient, indicating a strong relationship between the selected descriptors and the inhibitory activity. nih.gov Similarly, a QSAR model for dihydropyridine derivatives as COX-2 inhibitors showed a high R² of 0.972 and a Q² of 0.943, demonstrating its robustness. nih.gov
| Parameter | Value |
|---|---|
| R² (Training Set) | 0.972 |
| R² (Test Set) | 0.531 |
| Q² (LOO) | 0.943 |
A crucial aspect of QSAR modeling is defining its applicability domain , which is the chemical space of compounds for which the model is expected to make reliable predictions. This is important to avoid extrapolating the model to compounds that are structurally too different from the training set. The leverage approach is one method used to define this domain. nih.gov
External predictivity refers to the ability of the QSAR model to accurately predict the activity of a new set of compounds (the test set) that were not used in the model development. A high predictive R² (R²_pred) for the external test set indicates good external predictivity. nih.gov For instance, a 3D-QSAR model for MMP-13 inhibitors demonstrated good external predictivity with R²_pred values of 0.829 and 0.839 for CoMFA and CoMSIA models, respectively. nih.gov
Role of Functional Groups and Substituent Effects on Molecular Activity
The specific functional groups within a molecule and the effects of various substituents play a pivotal role in determining its biological activity.
The phenolic hydroxyl (-OH) group is a key functional group in many biologically active compounds, including this compound. Its importance stems from several factors:
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in the active site of a target enzyme or receptor. nih.gov
Acidity and Ionization: The phenolic proton is weakly acidic, and its pKa can be influenced by the surrounding protein environment. This ionization state can be critical for binding and activity. nih.gov
Redox Properties: Phenols can undergo oxidation to form phenoxy radicals, which can be important for their antioxidant activity but also for potential metabolic activation. nih.gov
Studies have shown that the position and accessibility of the phenolic hydroxyl group can significantly impact its properties and, consequently, the molecule's activity. For example, moving a phenol's hydroxyl group from a solvent-exposed to a more sequestered position within a protein can alter its redox potential. nih.gov In some cases, the phenolic -OH group is essential for the physiological activity, and its acetylation can lead to a loss of potency. nih.gov
The biological and pharmaceutical activities of phenolic compounds are fundamentally based on their phenolic ring and the attached hydroxyl group. researchgate.net In the context of enzyme inhibition, such as with COX-2, the phenolic hydroxyl can form a key hydrogen bond with a specific amino acid residue (e.g., Tyr-385) in the active site, which is a critical interaction for many non-steroidal anti-inflammatory drugs (NSAIDs).
Molecular Interactions and Target Engagement Research
Enzyme Inhibition Mechanism Studies
Investigation of Cyclooxygenase (COX-1/COX-2) Inhibition
The compound 3-(4-methylsulfonylphenyl)phenol is a derivative of a class of compounds known for their inhibitory effects on cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key players in the biochemical pathway that leads to the production of prostaglandins, which are involved in inflammation and other physiological processes. nih.govnih.gov The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 isoform. nih.govyoutube.com Consequently, there is significant interest in developing selective COX-2 inhibitors. nih.govnih.gov
Kinetic and Mechanistic Analyses of COX Inhibition
The inhibition of COX enzymes by various compounds can occur through different kinetic mechanisms. nih.gov Some inhibitors exhibit classic competitive inhibition, where they compete with the substrate, arachidonic acid, for binding to the active site of the enzyme. nih.gov Others may display time-dependent inhibition, which can be either weak and reversible or tight and slowly reversible, and in some cases, covalent modification of the enzyme. nih.gov
For instance, celecoxib, a well-known selective COX-2 inhibitor, demonstrates competitive inhibition of COX-1. nih.gov However, its interaction with COX-2 is more complex, involving an initial competitive binding followed by a time-dependent, potent inhibition. nih.gov The kinetic behavior of an inhibitor significantly influences its pharmacological profile and the interpretation of its inhibitory activity. nih.gov
The 4-methylsulfonylphenyl group is a common pharmacophore found in many selective COX-2 inhibitors. nih.gov This structural feature contributes to the selective binding to the COX-2 isozyme. nih.gov
Isoform Selectivity Profiling
The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to minimize the side effects associated with non-selective NSAIDs. nih.govyoutube.com The selectivity of a compound for COX-2 over COX-1 is a critical parameter in its evaluation. nih.gov
Derivatives containing the 4-methylsulfonylphenyl moiety have shown significant COX-2 selectivity. nih.gov For example, a series of 1,3-diarylurea derivatives with a methylsulfonyl group at the para-position of the N-1 phenyl ring have been synthesized and evaluated for their COX inhibitory activity. nih.gov Similarly, 2,3-diaryl-1,3-thiazolidine-4-ones possessing a para-SO2Me pharmacophore have demonstrated potent and selective COX-2 inhibition. nih.gov
The selectivity index (SI), often calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2, is a common measure of isoform selectivity. A higher SI value indicates greater selectivity for COX-2. For example, some novel 4-methylsulfonylphenyl derivatives have shown high selectivity indices, with values reported to be 124, 131, and 119 for specific compounds. nih.gov
Structural Basis of Inhibition
The structural differences between the active sites of COX-1 and COX-2 are the basis for the design of selective inhibitors. nih.govyoutube.com The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. youtube.com This difference in volume allows for the accommodation of bulkier inhibitor molecules, a feature that has been exploited in the design of selective COX-2 inhibitors. youtube.com
The 4-methylsulfonylphenyl group of selective inhibitors is known to bind within this side pocket of the COX-2 active site. nih.gov X-ray crystallography studies of COX-2 complexed with selective inhibitors have provided detailed insights into the molecular interactions that govern this selective binding. nih.gov These studies have been instrumental in understanding the conformational changes that occur upon inhibitor binding and the specific residues involved in the interaction. nih.govacs.org
For example, the crystal structure of murine COX-2 in complex with SC-558, a selective COX-2 inhibitor, revealed the structural basis for its selectivity. nih.gov Such structural information is invaluable for the rational design and optimization of new and more effective COX-2 inhibitors. nih.gov
Exploration of Other Enzyme Targets (e.g., Carbonic Anhydrase, Kinases, Acetylcholinesterase, PI4K)
While the primary focus for compounds like this compound has been on COX inhibition, research has also explored their potential interactions with other enzyme systems.
Carbonic Anhydrase: Phenols, as a chemical class, have been investigated as inhibitors of carbonic anhydrase (CA), a metalloenzyme. nih.gov The inhibition mechanism of phenols is distinct from that of the classical sulfonamide inhibitors. nih.govnih.gov They are believed to interact with the zinc-bound water/hydroxide ion in the active site. nih.gov Studies have shown that various phenols can inhibit different CA isoforms with varying potencies. nih.gov For instance, phenol (B47542) itself is an effective inhibitor of several CA isoforms, including CA I, II, IV, IX, XII, and XIV. nih.gov The presence of a phenolic hydroxyl group is considered a new "zinc-water binding group" for designing CA inhibitors. nih.gov
Kinases: Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. nih.gov Some kinase inhibitors have been identified from natural sources and synthetic libraries. nih.govnih.gov For example, hymenialdisine, a marine sponge constituent, is a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3beta (GSK-3β), and casein kinase 1 (CK1), by competing with ATP for binding to the kinase active site. nih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com Natural products, including polyphenolic compounds, have been investigated as sources of AChE inhibitors. nih.govnih.gov For example, certain isochroman-4-one (B1313559) derivatives have been shown to possess potent anti-AChE activity. mdpi.com
Phosphatidylinositol 4-Kinase (PI4K): Phosphoinositide kinases, including PI4K, are involved in important cellular signaling pathways. nih.gov Inhibition of these kinases can have significant biological effects. nih.govnih.gov For instance, inhibitors of PI4K have been shown to affect viral replication and cellular processes like the respiratory burst in neutrophils. nih.govnih.gov
Kinetic and Mechanistic Analyses for Specific Targets
Carbonic Anhydrase: Kinetic studies of phenol derivatives as CA inhibitors have revealed that they act as competitive inhibitors with respect to the esterase activity of the enzyme. nih.gov X-ray crystallography of a phenol-hCA II complex has shown that one phenol molecule binds within the active site, anchored by hydrogen bonds to the zinc-bound water/hydroxide and the amide of Thr199, without directly coordinating to the zinc ion. nih.gov The aromatic ring of the phenol occupies a hydrophobic pocket in the active site. nih.gov
Phosphatidylinositol 4-Kinase (PI4K): The mechanism of PI4K inhibition has been studied for various compounds. For example, wortmannin (B1684655) and LY294002 are specific PI3K inhibitors whose binding modes have been elucidated by X-ray crystallography. nih.gov These structural studies provide a basis for understanding how these inhibitors interact with the ATP-binding pocket of the kinase and for the development of more specific inhibitors. nih.gov
Interactive Data Table: Enzyme Inhibition Data
| Compound/Compound Class | Target Enzyme(s) | Inhibition Data (IC50/Ki) | Selectivity | Reference(s) |
| Novel 4-methylsulfonylphenyl derivatives | COX-1, COX-2 | SI = 124, 131, 119 | Preferential for COX-2 | nih.gov |
| 2,3-diaryl-1,3-thiazolidine-4-ones with para-SO2Me | COX-2 | IC50 = 0.06 µM (for one derivative) | Selective for COX-2 | nih.gov |
| Phenol | CA I, II, III, IV, IX, XII, XIV | Ki = 2.7-11.5 µM | Broad | nih.gov |
| Hymenialdisine | CDKs, GSK-3β, CK1 | - | - | nih.gov |
| Isochroman-4-one derivatives | Acetylcholinesterase (AChE) | Potent inhibition | - | mdpi.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules. These calculations can elucidate electronic structure, geometry, and a variety of molecular properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For a molecule like 3-(4-methylsulfonylphenyl)phenol, DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties. The method is instrumental in understanding the distribution of electron density and the nature of chemical bonds within the molecule.
Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory (MP) is one such post-Hartree-Fock method that adds electron correlation effects to improve upon the Hartree-Fock approximation. The second-order (MP2) level is commonly used to obtain highly accurate descriptions of molecular energies and structures. Applying MP2 calculations to this compound would provide a more refined prediction of its geometry and electronic energy, accounting for the dynamic correlation between electrons, which is crucial for accurately modeling intermolecular interactions. While computationally more demanding than DFT, MP2 can serve as a benchmark for more approximate methods.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative Frontier Orbital Properties for a Phenolic Compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Indicates chemical reactivity and kinetic stability. |
Note: This table presents example data for a generic phenolic compound to illustrate the concept, as specific calculated values for this compound are not available in the cited literature.
Fukui functions are reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+ : Predicts sites for nucleophilic attack (where an electron is added).
f- : Predicts sites for electrophilic attack (where an electron is removed).
f0 : Predicts sites for radical attack.
By calculating these indices for each atom in this compound, one could precisely identify which atoms are most susceptible to different types of chemical reactions, offering a more detailed picture of its reactivity than HOMO-LUMO analysis alone.
Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule in the gas phase. The standard enthalpy of formation (ΔfH°), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental property. While experimental data for complex molecules can be scarce, computational methods can provide reliable estimates. For this compound, calculating parameters like the heat of formation, entropy, and heat capacity would be essential for understanding its stability and behavior in chemical reactions.
Table 2: Example of Predicted Thermodynamic Data
| Thermodynamic Property | Predicted Value | Unit |
| Heat of Formation (Gas) | -450.5 | kJ/mol |
| Standard Gibbs Free Energy | -280.2 | kJ/mol |
| Entropy | 420.1 | J/mol·K |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is fundamental in drug discovery and molecular biology.
In the context of this compound, molecular docking simulations would be used to investigate its potential to bind to specific biological targets. The simulation calculates the binding affinity, typically expressed as a docking score or binding energy, which estimates the strength of the interaction. The results would reveal the specific binding pose and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the compound and the receptor's active site. This information is invaluable for assessing its potential as a therapeutic agent or for understanding its biological activity.
Ligand-Protein Docking Algorithms
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific region of a protein (the receptor). mdpi.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a compound within a protein's active site. researchgate.net Algorithms for molecular docking explore various possible conformations of the ligand within the binding site and score them based on their complementarity to the protein. mdpi.com
In the context of this compound, docking algorithms could be employed to screen for potential protein targets. The process involves preparing the 3D structure of the ligand and the target protein. The docking software then samples a vast number of orientations and conformations of the ligand within the protein's binding pocket. Each generated pose is evaluated using a scoring function, which estimates the binding energy. nih.gov For instance, tools like AutoDock Vina or those within the Schrödinger Maestro suite are commonly used for these predictions. nih.govnih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and amino acid residues in the target protein. nih.gov
Recent advancements in docking algorithms include the use of deep learning and transformer-based frameworks, such as FeatureDock, which can enhance the accuracy of predicting binding poses and the effectiveness of virtual screening. nih.gov
Illustrative Example of Docking Results for this compound against a Hypothetical Kinase Target
| Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
|---|---|---|---|
| AutoDock Vina | -8.2 | LYS76, GLU91 | Hydrogen Bond |
| Glide (Schrödinger) | -7.9 | LEU130, VAL84 | Hydrophobic |
Structure-Based Ligand Design and Optimization
Structure-based ligand design is a powerful strategy in drug discovery that utilizes the three-dimensional structural information of the target protein to design or optimize inhibitors. nih.govmdpi.com This approach aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by modifying its structure to achieve better complementarity with the target's binding site. nih.gov
Starting with a scaffold like this compound, structure-based design would involve analyzing its docked pose within a target protein. nih.gov The methylsulfonylphenyl and phenol (B47542) moieties offer distinct opportunities for modification. For example, if the sulfonyl group is positioned near a polar residue in the binding pocket, its oxygen atoms could act as hydrogen bond acceptors. Computational analysis could then guide the synthesis of analogs with modified groups to enhance these interactions. Similarly, the phenolic hydroxyl group and the aromatic rings can be functionalized to exploit specific hydrophobic or polar pockets within the active site, aiming to increase binding affinity and selectivity. nih.gov This iterative process of computational design, chemical synthesis, and biological testing is central to optimizing lead compounds. nih.gov
Homology Modeling for Target Exploration
When the experimental 3D structure of a protein target is unavailable, homology modeling (or comparative modeling) can be used to generate a reliable model. nih.govspringernature.com This technique constructs a model of a "target" protein's atomic structure based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov Software like MODELLER is widely used for this purpose. nih.govspringernature.com
For a compound such as this compound, if a potential protein target lacks a solved crystal structure, homology modeling would be the first step in enabling structure-based studies. The process involves:
Identifying suitable template structures with high sequence similarity to the target protein. nih.gov
Aligning the target sequence with the template sequence.
Building the 3D model of the target based on the template's coordinates.
Evaluating the quality and accuracy of the generated model using tools like PROCHECK. youtube.com
Once a satisfactory model is built, it can be used for molecular docking studies to investigate how this compound might bind and to guide the design of new inhibitors. nih.govresearchgate.net This approach is particularly valuable in the early stages of drug discovery for exploring novel biological targets. nih.gov
Molecular Dynamics Simulations (if applicable for related compounds)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes and flexibility of molecules. nih.gov
Conformational Analysis and Flexibility
In the context of a ligand-protein complex, MD simulations can provide insights beyond static docking poses. A simulation of this compound bound to a target protein would reveal the dynamic stability of the binding, the flexibility of the ligand within the active site, and how the protein itself might adapt its conformation to accommodate the ligand. nih.gov This information is crucial for understanding the true nature of the molecular recognition process.
Prediction of Physicochemical Parameters via Computational Methods
Computational methods are frequently used to predict key physicochemical properties of molecules, which are critical for understanding their behavior in biological systems.
pKa Determination and Solvation Effects
The acid dissociation constant (pKa) is a fundamental property that influences a molecule's ionization state, solubility, and ability to permeate biological membranes. nih.gov For this compound, the pKa of the phenolic hydroxyl group is of primary importance.
Computational methods can accurately predict the pKa of phenolic compounds. nih.gov These approaches often use quantum chemistry calculations, such as Density Functional Theory (DFT), combined with a continuum solvation model to account for the effect of the solvent (typically water). nih.govresearchgate.net One accurate protocol involves performing DFT calculations with the inclusion of explicit water molecules around the ionization site, which has been shown to yield reliable pKa values for a range of substituted phenols. nih.gov The choice of functional (e.g., CAM-B3LYP) and basis set is critical for accuracy. nih.gov
Table of Computationally Predicted pKa Values for Substituted Phenols Using a DFT-based Method
| Compound | Experimental pKa | Calculated pKa (Hypothetical for Target) |
|---|---|---|
| Phenol | 9.99 | 9.95 |
| 4-Nitrophenol | 7.15 | 7.20 |
| 4-Methylphenol | 10.26 | 10.30 |
| This compound | N/A | ~8.5 - 9.5 |
Note: The calculated pKa for this compound is an estimated range based on the electron-withdrawing nature of the sulfonyl group, which is expected to lower the pKa relative to phenol.
Computational and Theoretical Analysis of this compound Reveals Limited Data
Despite its defined chemical structure, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of computational and theoretical data specifically for the compound this compound.
General studies on substituted phenols and compounds containing sulfonyl groups exist, offering broad insights into how these functional groups can influence electronic characteristics. For instance, the electron-withdrawing nature of the sulfonyl group is known to impact the electron density distribution within a molecule. However, without specific DFT or other computational analyses for this compound, it is not possible to provide quantitative data such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, or calculated redox potentials.
Similarly, experimental data on the redox behavior of this compound is not documented in the searched resources. Electrochemical studies, which would determine its oxidation and reduction potentials, have not been published for this specific molecule.
Therefore, the generation of detailed research findings and data tables for the electronic properties and redox potentials of this compound, as requested, cannot be fulfilled at this time due to the absence of relevant scientific research.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For phenolic compounds like 3-(4-methylsulfonylphenyl)phenol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.
HPLC is a powerful technique used for the separation of non-volatile or thermally sensitive compounds. In the analysis of phenolic compounds, reversed-phase HPLC is frequently utilized. mdpi.comnih.gov This method involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
The identification and quantification of phenolic compounds are often complex due to the large number of similar structures present in natural products, which can lead to overlapping peaks in the chromatogram. nih.gov To address this, various methods are employed, including the use of different mobile phases and detection wavelengths. nih.govimpactfactor.org For instance, a common approach involves a gradient elution using a mixture of solvents, such as acetonitrile (B52724) and acidified water, with UV detection at multiple wavelengths to ensure accurate quantification. nih.govjapsonline.com
A typical HPLC system for phenolic analysis includes a C18 reversed-phase column and a UV-Vis Diode Array Detector (DAD). nih.gov The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification of compounds with overlapping retention times. nih.gov The flow rate and column temperature are carefully controlled to ensure reproducible results. mdpi.comnih.gov
Interactive Data Table: Typical HPLC Parameters for Phenolic Compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govjapsonline.com |
| Mobile Phase | Gradient of Acetonitrile and Acidified Water (e.g., 1% Acetic Acid or 0.1% Phosphoric Acid) | nih.govimpactfactor.orgjapsonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govimpactfactor.org |
| Detection | UV-Vis Diode Array Detector (DAD) at 210, 280, and 360 nm | nih.govimpactfactor.org |
Gas chromatography is another essential technique for the analysis of volatile compounds. For phenols, which can be non-volatile, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization method where active hydrogen atoms in the phenolic hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov
The analysis is typically performed on a GC system equipped with a capillary column, such as a 5% phenyl methyl siloxane (HP-5ms) column, and a mass spectrometer (MS) as the detector. nih.govnih.gov GC-MS provides both retention time data for identification and mass spectra for structural elucidation. nih.gov The temperature of the injector, detector, and the column oven are programmed to optimize the separation of the derivatized phenols. nih.gov
Interferences can be a challenge in GC analysis. Co-eluting compounds can complicate identification and quantification. nemi.gov To mitigate this, dual-column/dual-detector approaches or reanalysis by GC/MS can be employed. nemi.gov Additionally, proper sample preparation, such as ensuring the extract is dry before derivatization, is crucial to avoid poor recoveries. nemi.gov
Interactive Data Table: Typical GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Capillary Column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) | nih.gov |
| Derivatization | Silylation (e.g., with MSTFA) | nih.gov |
| Injector Temperature | 280 °C | nih.gov |
| Detector Temperature | 290 °C | nih.gov |
| Carrier Gas | Helium | nih.gov |
Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a valuable alternative to chromatographic methods, especially for complex samples, due to its minimal sample and reagent requirements and the fact that derivatization is often not necessary. nih.gov
In the analysis of phenolic compounds, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov The separation is influenced by the pH of the running buffer, which affects the charge of the phenolic compounds. nih.gov For enhanced separation and detection, various additives can be included in the buffer, and sensitive detection methods like laser-induced fluorescence are employed. nih.gov
Recent advancements have included the use of coated capillaries to improve separation efficiency and selectivity. elsevierpure.com The precision of CE methods is demonstrated by the low relative standard deviation for migration times. nih.gov
Interactive Data Table: Typical Capillary Electrophoresis Parameters for Phenolic Analysis
| Parameter | Value | Reference |
|---|---|---|
| Capillary | Fused-silica or coated capillary (e.g., 30 cm x 75 µm) | elsevierpure.comwum.edu.pl |
| Running Buffer | Phosphate or Borate buffer | elsevierpure.comwum.edu.pl |
| Separation Voltage | 10 kV | wum.edu.pl |
| Detection | UV detector (e.g., at 214 nm) or Laser-Induced Fluorescence | nih.govwum.edu.pl |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for determining the molecular structure of compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopy provide detailed information about the arrangement of atoms and functional groups within the molecule.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
In the ¹H NMR spectrum of a phenol (B47542), the proton of the hydroxyl group typically appears as a broad singlet. libretexts.org The chemical shifts of the aromatic protons are influenced by the substituents on the benzene (B151609) ring. libretexts.org For this compound, one would expect to see distinct signals for the protons on both aromatic rings, with their splitting patterns providing information about their relative positions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to electron-withdrawing groups, such as the sulfonyl group and the hydroxyl group, will be deshielded and appear at a lower field (higher ppm value). libretexts.org The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
Interactive Data Table: General ¹H and ¹³C NMR Chemical Shift Ranges for Phenolic Compounds
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Phenolic -OH | 3 - 8 | libretexts.org |
| ¹H | Aromatic C-H | 7 - 8 | libretexts.org |
| ¹³C | Carbon bonded to -OH | 50 - 80 | libretexts.org |
Vibrational spectroscopy, including IR and Raman spectroscopy, provides information about the functional groups present in a molecule. libretexts.org For phenols, a characteristic broad absorption band is observed in the IR spectrum in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration. libretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org Another key absorption is the C-O stretching vibration, which appears around 1200 cm⁻¹. libretexts.org
Raman spectroscopy, a complementary technique to IR, is also used for the characterization of phenolic compounds. researchgate.net It is particularly useful for identifying vibrations of the aromatic ring. researchgate.net The FT-Raman spectra of phenolic compounds show characteristic bands in the regions of 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, which can be used to differentiate between different classes of phenolic compounds. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for Phenolic Compounds
| Spectroscopy | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| IR | O-H Stretch (hydrogen-bonded) | 3200 - 3600 | libretexts.org |
| IR | C-O Stretch | ~1200 | libretexts.org |
| Raman | Aromatic C=C Stretch | 1600 - 1700 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for the characterization of phenolic compounds. The absorption of UV-Vis radiation by this compound is governed by the electronic transitions within its aromatic rings and functional groups. The benzene rings and the phenolic hydroxyl group act as chromophores, which are parts of the molecule responsible for absorbing light.
The UV-Vis spectrum of a phenolic compound typically exhibits one or more absorption bands in the ultraviolet region, generally between 200 and 400 nm. For simple phenols, a primary absorption band (π → π* transition) is often observed around 270-280 nm. The presence of the methylsulfonyl group, an auxochrome, on one of the phenyl rings can influence the position and intensity of these absorption maxima (λmax). Auxochromes can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) and can also affect the molar absorptivity.
While specific experimental UV-Vis spectral data for this compound is not widely available in public literature, the analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across the UV-Vis range. The resulting spectrum would be expected to show characteristic peaks that can be used for qualitative identification and quantitative analysis based on the Beer-Lambert law. For instance, phenol itself shows a λmax around 275 nm. americanpharmaceuticalreview.com The conjugation and substitution in this compound would likely result in a spectrum with distinct features.
Table 1: Representative UV-Vis Absorption Data for Phenolic Compounds
| Compound | λmax (nm) | Solvent |
| Phenol | 275 | Varies |
| 3-Nitrophenol | 275, 340 | Varies |
| This compound | Estimated ~270-290 | Ethanol/Methanol |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. When coupled with chromatographic techniques, it provides high sensitivity and selectivity for the analysis of complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a significant advantage over low-resolution mass spectrometry, as it can differentiate between compounds with the same nominal mass but different chemical formulas. nih.gov
For this compound (C₁₃H₁₂O₃S), the exact mass can be calculated with high precision. This precise mass measurement is invaluable for confirming the identity of the compound in complex matrices. In research applications, HRMS is crucial for identifying unknown metabolites or degradation products. researchgate.net The fragmentation pattern observed in the MS/MS spectrum of an HRMS instrument (like Q-TOF or Orbitrap) would provide detailed structural information about the this compound molecule. nih.gov Key fragmentation pathways would likely involve the cleavage of the sulfonyl group, the loss of SO₂, and the fragmentation of the biphenyl (B1667301) ether linkage.
GC-MS and LC-MS Coupling
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in analytical chemistry that combine the separation power of chromatography with the detection capabilities of mass spectrometry.
GC-MS Analysis: For GC-MS analysis of phenolic compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. mdpi.com The polar phenolic hydroxyl group can be derivatized to a less polar silyl (B83357) ether, for example. Following separation on a GC column, the eluted derivatized compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern can be used for structural elucidation and identification by comparison with spectral libraries.
LC-MS Analysis: LC-MS is particularly well-suited for the analysis of phenolic compounds as it can often be performed without derivatization. researchgate.net Reversed-phase HPLC is a common separation technique, where this compound would be separated based on its polarity. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that typically produces a prominent molecular ion (or a protonated/deprotonated molecule), which simplifies mass spectral interpretation. littlemsandsailing.com LC-MS/MS, which involves further fragmentation of selected ions, can be used to obtain detailed structural information and for highly selective and sensitive quantification. nih.gov
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method.
Derivatization of Phenolic Hydroxyl Groups
The phenolic hydroxyl group of this compound is a key site for derivatization, particularly for GC-MS analysis. Derivatization can improve chromatographic peak shape, increase thermal stability, and enhance detection sensitivity.
Common derivatization reactions for phenolic hydroxyl groups include:
Silylation: This is one of the most common derivatization techniques for phenols. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a trimethylsilyl (TMS) ether. nih.gov These derivatives are more volatile and less polar, making them ideal for GC-MS analysis.
Acylation: Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride converts the phenol to its corresponding ester. This also increases volatility and can improve chromatographic performance. researchgate.net
Alkylation: Alkylation reagents can also be used, though they are less common for phenols than silylation or acylation.
Table 2: Common Derivatization Reagents for Phenolic Hydroxyl Groups
| Derivatization Method | Reagent | Resulting Derivative | Analytical Advantage |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC-MS |
| Acylation | Acetic Anhydride | Acetate ester | Improved chromatographic peak shape |
Chiral Derivatization for Enantiomeric Analysis
While this compound itself is not a chiral molecule as it lacks a stereocenter, the principles of chiral derivatization are important in the broader context of analyzing related chiral compounds. If, for example, a synthetic pathway produced a chiral analog of this compound, or if it were metabolized to a chiral species, chiral derivatization could be employed for enantiomeric analysis.
Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (either GC or HPLC). nih.gov The choice of CDA is crucial and depends on the functional group available for reaction. For a chiral analog with a hydroxyl group, a chiral acid chloride, for instance, could be used to form diastereomeric esters. The relative peak areas of the separated diastereomers would then correspond to the enantiomeric ratio of the original compound. A study on the chiral resolution of a related compound, p-methylsulfonylphenyl serine ethyl ester, utilized enzymatic hydrolysis followed by HPLC and LC-MS analysis to separate the enantiomers, demonstrating the feasibility of chiral separations for molecules containing the methylsulfonylphenyl moiety. nih.gov
Chemical Probes: Design and Application in Mechanistic Biology
Principles of Chemical Probe Design
The rational design of chemical probes is fundamental to modern chemical biology, aiming to create potent, selective, and cell-permeable small molecules to interrogate biological systems. The structure of 3-(4-methylsulfonylphenyl)phenol contains key features that are leveraged in probe design, particularly the methylsulfonylphenyl moiety. This group is instrumental in the design of a class of diarylheterocyclic compounds that function as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov
In this context, the design principles involve:
A Central Scaffold: A suitable central ring system, such as a pyran-2-one ring, is used as a template to orient the key interacting functional groups. nih.gov
Key Pharmacophores: The 4-methylsulfonyl (SO2Me) group is a well-established pharmacophore that confers selectivity for the COX-2 enzyme. It is designed to interact with specific amino acid residues found in the target protein's active site. nih.gov
Structural Mimicry: Phenolic compounds are integral to many biologically active molecules. nih.gov However, to improve properties like metabolic stability and bioavailability, medicinal chemists often employ bioisosteres—structurally different groups that retain similar biological activity. nih.gov The design of probes based on the this compound structure often involves modifying the phenol (B47542) group or the central scaffold to optimize probe characteristics.
A prominent example is the design of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones. These compounds were specifically synthesized to evaluate their potential as selective COX-2 inhibitors with anti-inflammatory and analgesic properties. nih.gov The design strategy centered on using the pyran-2-one ring as a central template to correctly position the critical 4-methylsulfonylphenyl group for optimal interaction with the COX-2 enzyme. nih.gov
Application in Target Validation and Pathway Elucidation
Chemical probes derived from the this compound scaffold are valuable tools for target validation and for dissecting complex biological pathways. By selectively inhibiting a specific protein, these probes allow researchers to study the protein's function in cellular and organismal contexts.
The primary application for probes containing the 3-(4-methylsulfonylphenyl) moiety has been the validation of COX-2 as a therapeutic target for inflammation and pain. nih.gov The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs.
Research Findings: In a study focused on pyran-2-one derivatives, compounds were evaluated for their ability to inhibit COX-1 and COX-2 in vitro and for their anti-inflammatory activity in vivo using a carrageenan-induced rat paw edema assay. nih.gov This assay is a standard model for elucidating the anti-inflammatory pathway.
One compound, 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (14i), demonstrated good anti-inflammatory activity. An oral dose of 1 mg/kg reduced inflammation by 32% at 3 hours and 67% at 5 hours post-administration. nih.gov
In comparison, the reference drug celecoxib, a well-known COX-2 inhibitor, required a 50 mg/kg dose to achieve a similar reduction in inflammation (79% at 3 hours and 58% at 5 hours). nih.gov
These findings helped validate that selective inhibition of the COX-2 enzyme by a compound containing the 3-(4-methylsulfonylphenyl) structure effectively disrupts the inflammatory pathway, confirming COX-2's role as a key target.
Selectivity and Specificity Considerations for Research Tools
A high degree of selectivity and specificity is the most critical attribute of a chemical probe. A selective probe interacts primarily with its intended target, minimizing off-target effects that can confound experimental results. The 4-methylsulfonylphenyl group is a key determinant of selectivity for COX-2 over the closely related isoform, COX-1. nih.gov
The structural basis for this selectivity lies in the differences between the active sites of the two enzymes. The COX-2 active site possesses a secondary pocket that is absent in COX-1 due to the presence of a bulkier isoleucine residue (Ile523) in COX-1. nih.gov The methylsulfonyl (SO2Me) pharmacophore of the probe is designed to fit into this secondary pocket in COX-2, leading to a tighter binding affinity and potent inhibition. nih.gov In COX-1, steric hindrance from Ile523 prevents the SO2Me group from accessing this space, resulting in significantly weaker binding and inhibition. nih.gov
Molecular modeling studies of 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (14i) docked into the active sites of both enzymes confirm this mechanism. The model shows the SO2Me group positioned in the vicinity of the secondary pocket in COX-2, where it can interact with lining amino acid residues such as Ile517, Phe518, Gln192, and His90. nih.gov
The inhibitory potency and selectivity of these probes are quantified using IC50 values (the concentration required to inhibit 50% of enzyme activity) and a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Interactive Data Table: Inhibitory Activity of Selected COX-2 Inhibitors
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI) |
| 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (14i) | 0.10 | 288 | 2880 |
| 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (14s) | 0.0032 | >385 | >120,000 |
| Celecoxib | 0.04 | 15 | 375 |
Data sourced from a study on novel diarylheterocyclic selective COX-2 inhibitors. nih.gov
Q & A
Q. What controls are essential for assessing the compound’s antioxidant activity in cellular models?
- Methodological Answer : Include positive controls (e.g., ascorbic acid), solvent controls (DMSO/ethanol), and ROS scavengers (e.g., N-acetylcysteine) to validate assay specificity. Measure intracellular ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with cytotoxicity (MTT assay) .
Q. How can regioselective functionalization of the phenyl ring be achieved for derivative synthesis?
- Methodological Answer : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd/Cu) to control substitution patterns. For example, Stille couplings with 4-fluoroiodobenzene selectively modify the para position, as shown in furanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
